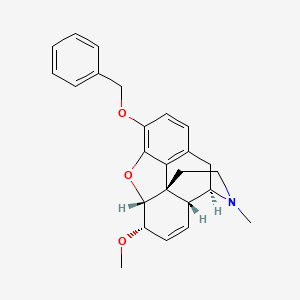

Benzylmorphine methyl ether

Description

Structure

3D Structure

Properties

CAS No. |

47606-53-1 |

|---|---|

Molecular Formula |

C25H27NO3 |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C25H27NO3/c1-26-13-12-25-18-9-11-21(27-2)24(25)29-23-20(28-15-16-6-4-3-5-7-16)10-8-17(22(23)25)14-19(18)26/h3-11,18-19,21,24H,12-15H2,1-2H3/t18-,19+,21-,24-,25-/m0/s1 |

InChI Key |

FNDOYNKCXMKHPT-ASDQOZNMSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3[C@H](C=C4)OC |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzylmorphine

Disclaimer: Information regarding a compound specifically named "benzylmorphine methyl ether" is not available in publicly accessible scientific literature. This guide therefore focuses on the closely related and well-documented compound, benzylmorphine .

This technical guide provides a comprehensive overview of the physicochemical properties of benzylmorphine, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, including quantitative data, and generalized experimental protocols.

Chemical Identity and Physicochemical Properties

Benzylmorphine, also known as Peronine, is a semi-synthetic opioid narcotic.[1] It is structurally similar to codeine, with a benzyl group attached to the morphine molecule.[1] It has been used as a moderate-strength analgesic and a cough suppressant.[1]

Table 1: Physicochemical Properties of Benzylmorphine

| Property | Value | Source |

| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol | [1] |

| Synonyms | Peronine, O3-Benzylmorphine, Benzylmorphine | [1][2] |

| CAS Number | 14297-87-1 | [2] |

| Molecular Formula | C₂₄H₂₅NO₃ | [1][3][4] |

| Molar Mass | 375.468 g/mol | [1] |

| Melting Point | 132 °C | [2][5] |

| Water Solubility | 400 mg/L | [2][6] |

| Predicted logP | 2.71 - 3.07 | [6] |

| Predicted pKa (Strongest Basic) | 9.19 | [6] |

| Appearance | White to light yellow solid | [7] |

Experimental Protocols

2.1. Melting Point Determination

The melting point of a compound is a critical indicator of its purity. The general procedure follows pharmacopeial standards.

-

Apparatus: A calibrated melting point apparatus (e.g., Fisher-Johns melting-point block or similar).[8][9]

-

Sample Preparation: The benzylmorphine sample should be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.[9] The dry powder is then packed into a capillary tube to a height of 2.5-3.5 mm.[9]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.[9]

-

The temperature is raised at a controlled rate, typically 1 °C per minute, starting from a temperature about 5 °C below the expected melting point.[9]

-

The melting range is recorded from the temperature at which the substance begins to collapse to the temperature at which it is completely molten.[9]

-

2.2. Solubility Determination

The solubility of a substance is a key parameter in drug development, influencing its absorption and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.[10]

-

Materials: Benzylmorphine, purified water (or other relevant solvents/buffers), flasks, a temperature-controlled shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).[10][11]

-

Procedure:

-

An excess amount of benzylmorphine is added to a known volume of the solvent in a flask.[11]

-

The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 37 ± 1 °C to simulate physiological conditions) until equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.[11]

-

Once equilibrium is achieved, the suspension is filtered to remove undissolved solid.[11]

-

The concentration of benzylmorphine in the clear filtrate is then determined using a validated analytical method, such as HPLC-UV.[10][11]

-

2.3. Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[12]

-

Materials: Benzylmorphine, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnels, and a method for quantifying benzylmorphine in both phases.[12][13]

-

Procedure:

-

A known amount of benzylmorphine is dissolved in either n-octanol or water.

-

This solution is added to a separatory funnel containing the other immiscible solvent.

-

The funnel is shaken until the partitioning of benzylmorphine between the two phases reaches equilibrium.[12]

-

The two phases are then separated, and the concentration of benzylmorphine in each phase is measured.[12]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

-

2.4. Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is important for understanding a drug's ionization state at different physiological pH values. Potentiometric titration is a common method for pKa determination.[13][14]

-

Apparatus: A calibrated pH meter with an electrode, a burette, and a titration vessel.

-

Procedure:

-

A solution of benzylmorphine of known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.[13]

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the benzylmorphine is in its ionized form.[13]

-

Signaling Pathways

As an opioid, benzylmorphine is presumed to exert its effects by acting on opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade for opioid receptors involves two main pathways: the G-protein dependent pathway and the β-arrestin pathway.

3.1. G-Protein Dependent Signaling Pathway

Opioid receptor activation by an agonist like benzylmorphine typically leads to the activation of inhibitory G-proteins (Gi/o).

Caption: G-protein signaling pathway of opioid receptors.

This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and results in various cellular responses, including analgesia.

3.2. β-Arrestin Mediated Signaling and Receptor Desensitization

Prolonged activation of opioid receptors can lead to desensitization and internalization, processes mediated by β-arrestin.

Caption: β-arrestin signaling and receptor regulation.

Upon receptor activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then recruits β-arrestin. This binding event uncouples the receptor from the G-protein, leading to desensitization. β-arrestin also promotes receptor internalization and can initiate its own signaling cascades, such as the MAPK pathway.[15]

Experimental Workflows

4.1. Analytical Workflow: HPLC Analysis

High-performance liquid chromatography (HPLC) is a standard method for the separation, identification, and quantification of benzylmorphine.

Caption: General workflow for HPLC analysis of benzylmorphine.

A typical HPLC method for benzylmorphine might use a reverse-phase column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[16]

4.2. Synthetic Workflow: Preparation of Benzylmorphine

The synthesis of benzylmorphine can be achieved through the benzylation of morphine. The following is a generalized representation of this process.

Caption: Conceptual workflow for the synthesis of benzylmorphine.

This process involves reacting morphine with a benzylating agent, such as a benzyl halide, in the presence of a base to deprotonate the phenolic hydroxyl group of morphine, followed by nucleophilic substitution. The product is then isolated and purified. A patent describes a process for preparing oxymorphone from morphine via a 3-benzylmorphine intermediate, which involves reacting morphine with a benzyl halide.[17]

References

- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]

- 2. Benzylmorphine | C24H25NO3 | CID 5362507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Benzylmorphine [webbook.nist.gov]

- 5. stenutz.eu [stenutz.eu]

- 6. go.drugbank.com [go.drugbank.com]

- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 8. UNODC - Bulletin on Narcotics - 1954 Issue 1 - 002 [unodc.org]

- 9. thinksrs.com [thinksrs.com]

- 10. mdpi.com [mdpi.com]

- 11. who.int [who.int]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Species-specific lipophilicity of morphine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Separation of Benzylmorphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. US5922876A - Preparation of oxymorphone from morphine - Google Patents [patents.google.com]

Benzylmorphine methyl ether IUPAC name and structure

Disclaimer: Benzylmorphine is a Schedule I controlled substance in the United States and is regulated internationally. This guide is intended for researchers, scientists, and drug development professionals for informational purposes only.

The term "benzylmorphine methyl ether" is not a standard chemical name and does not correspond to a well-documented compound. It is likely a misnomer for benzylmorphine, which is the 3-O-benzyl ether of morphine. This document provides a comprehensive overview of benzylmorphine, also known by the trade name Peronine.

Chemical Identity and Structure

Benzylmorphine is a semi-synthetic opioid narcotic derived from morphine. In this derivative, the phenolic hydroxyl group at the C-3 position of the morphine molecule is etherified with a benzyl group.

IUPAC Name: (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[1]

Other Names: Peronine, 3-Benzyloxy-4,5α-epoxy-17-methyl-7-morphinen-6α-ol, O3-Benzylmorphine[1][2][3][4]

Chemical Structure:

Caption: 2D chemical structure of Benzylmorphine.

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for benzylmorphine is presented below. This information is crucial for its handling, formulation, and for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C24H25NO3 | [1][2][5] |

| Molecular Weight | 375.46 g/mol | [1][2][5] |

| Melting Point | 132 °C | PubChem |

| Solubility in water | 400 mg/L | PubChem |

| Appearance | White to light yellow solid | [2] |

| LogP | 3.072 | Cheméo |

| CAS Number | 14297-87-1 | [1][2][5] |

Experimental Protocols

Synthesis of Benzylmorphine from Morphine

Benzylmorphine can be synthesized from morphine via the etherification of the phenolic hydroxyl group. One documented method involves the reaction of morphine with benzyl chloride in the presence of a base.

Materials:

-

Morphine

-

Benzyl chloride

-

Sodium ethylate (or another suitable base)

-

Anhydrous ethanol (solvent)

-

Apparatus for reflux reaction

-

Purification equipment (e.g., for crystallization)

Procedure:

-

Dissolve morphine in anhydrous ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of sodium ethylate to the solution to deprotonate the phenolic hydroxyl group of morphine, forming the sodium salt.

-

To this solution, add a slight excess of benzyl chloride.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After completion, cool the reaction mixture and neutralize any excess base.

-

The solvent is then removed under reduced pressure.

-

The crude product is purified, typically by crystallization from a suitable solvent, to yield pure benzylmorphine.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of benzylmorphine from morphine.

References

CAS number for benzylmorphine methyl ether

Technical Dossier: Benzylmorphine

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of benzylmorphine, a semi-synthetic opioid derivative. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Properties

Benzylmorphine, also known by the trade name Peronine, is the benzyl ether of morphine.[1] It is structurally similar to codeine, with a benzyl group in place of the methyl group at the 3-position of the morphine molecule.[1]

Synonyms: Peronine, 3-O-Benzylmorphine[2][3][4] CAS Number: 14297-87-1[1][2][3][5]

The key chemical and physical properties of benzylmorphine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₅NO₃ | [1][2] |

| Molecular Weight | 375.46 g/mol | [2][6] |

| Appearance | White to light yellow solid | [2] |

| LogP (Octanol/Water) | 3.072 (Calculated) | [3] |

| Water Solubility (logS) | -2.22 (Calculated) | [3] |

| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol | [1] |

| SMILES | CN1CC[C@]23c4c5ccc(OCc6ccccc6)c4O[C@H]2--INVALID-LINK--C=C[C@H]3[C@H]1C5 | [2] |

| InChI Key | RDJGWRFTDZZXSM-RNWLQCGYSA-N | [1][5] |

Pharmacology and Mechanism of Action

Benzylmorphine is a semi-synthetic opioid narcotic.[1] Its pharmacological activity is primarily as a moderate-strength analgesic and a cough suppressant, with a potency estimated to be about 90% that of codeine.[1] Historically, it was used for these purposes, including in ophthalmic surgery as a 1 to 2% solution.[1]

As an opioid, benzylmorphine exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system (CNS). The binding of an opioid agonist like benzylmorphine to these receptors initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia.

Below is a diagram illustrating the generalized signaling pathway for a µ-opioid receptor, which is a primary target for morphine and its derivatives.

Experimental Protocols

Synthesis of Benzylmorphine

The synthesis of benzylmorphine involves the etherification of the phenolic hydroxyl group at the 3-position of the morphine molecule. A general procedure would be as follows:

-

Protection of the 6-hydroxyl group: The secondary hydroxyl group at the 6-position of morphine is more reactive than the phenolic hydroxyl at the 3-position. Therefore, it may need to be protected first, for example, by acetylation to form 6-acetylmorphine.

-

Etherification: The protected morphine derivative is then reacted with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base (e.g., sodium hydride, potassium carbonate) in a suitable aprotic solvent (e.g., DMF, acetone). This will form the benzyl ether at the 3-position.

-

Deprotection: The protecting group at the 6-position is then removed. If an acetyl group was used, this can be achieved by hydrolysis under basic conditions.

-

Purification: The final product, benzylmorphine, would be purified using standard techniques such as column chromatography or recrystallization.

Note: The synthesis of benzylmorphine and its derivatives is subject to strict legal and regulatory controls.

Pharmacological Evaluation

The pharmacological activity of a compound like benzylmorphine would typically be assessed through a series of in vitro and in vivo assays.

In Vitro Assays:

-

Receptor Binding Assays: To determine the affinity and selectivity of benzylmorphine for different opioid receptor subtypes (µ, δ, κ). This is typically done using radioligand binding assays with cell membranes expressing the specific receptor subtype.

-

Functional Assays: To determine the efficacy of the compound as an agonist, antagonist, or partial agonist. This can be done using assays that measure the downstream effects of receptor activation, such as GTPγS binding assays or assays that measure changes in cyclic AMP (cAMP) levels.

In Vivo Assays:

-

Analgesic Activity: Assessed in animal models of pain, such as the hot plate test or the tail-flick test in rodents. The dose-response relationship would be determined to establish the potency (e.g., ED₅₀) of the compound.

-

Antitussive Activity: Evaluated in animal models of cough, for instance, by exposing animals to a tussive agent (e.g., citric acid aerosol) and measuring the reduction in cough frequency after administration of the compound.

-

Abuse Liability: Assessed using models such as conditioned place preference or self-administration studies in animals to predict the potential for abuse.

Regulatory Status

Benzylmorphine is classified as a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use in treatment in the US.[1] It is also regulated internationally under the United Nations Convention on Narcotic Drugs.[1]

Conclusion

Benzylmorphine is a historically significant semi-synthetic opioid. While its clinical use has been superseded by other compounds, its study provides valuable insights into the structure-activity relationships of morphine derivatives. Further research on such compounds, conducted under appropriate regulatory compliance, can continue to advance the field of opioid pharmacology and the development of safer and more effective analgesics.

References

- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Benzylmorphine (CAS 14297-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzylmorphine | C24H25NO3 | CID 5362507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. GSRS [precision.fda.gov]

An In-depth Technical Guide to Benzylmorphine (Peronine)

Abstract: This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and pharmacology of benzylmorphine, a semi-synthetic opioid. Also known by its trade name Peronine, benzylmorphine is the 3-O-benzyl ether of morphine and a structural analog of codeine. This document consolidates available scientific information for researchers, scientists, and drug development professionals. It is important to note that the term "benzylmorphine methyl ether" does not correspond to a recognized compound in the reviewed scientific literature; therefore, this guide focuses on the well-documented parent compound, benzylmorphine.

Introduction and Discovery

Benzylmorphine (Peronine) is a semi-synthetic opioid narcotic that was first introduced to the international market in 1896. Structurally, it is the benzyl ether of morphine, created by replacing the hydrogen of the phenolic hydroxyl group at the 3-position of the morphine molecule with a benzyl group. This modification is analogous to the synthesis of other morphine ethers, such as codeine (the methyl ether) and ethylmorphine (the ethyl ether).

Historically, benzylmorphine was utilized for its analgesic and antitussive properties, serving as a moderate-strength pain reliever and a cough suppressant. Its analgesic potency is reported to be approximately 90% of that of codeine. Despite its initial clinical use, benzylmorphine has largely fallen into disuse, being supplanted by other opioids. In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use.

History and Timeline

-

1896: Benzylmorphine is introduced to the international market under the trade name Peronine.

-

Early 20th Century: Used clinically as an analgesic, particularly for eye surgery in 1-2% solutions, and as a cough suppressant.

-

Pre-1914: Available for medical use in the United States.

-

Mid-20th Century (until the 1960s): Use declines as other opioid derivatives like hydrocodone and codeine become the preferred agents for analgesia and cough suppression, respectively.

-

Post-1960s: Falls into general disuse and is subsequently placed under strict regulatory control. It is now regulated internationally under United Nations drug conventions and is a Schedule I substance in the US.

Physicochemical Properties

Benzylmorphine is a heteropentacyclic compound belonging to the 4,5-epoxymorphinan class of alkaloids. Its chemical structure is characterized by the core morphine skeleton with a benzyl ether linkage at the C3 position.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₅NO₃ | |

| Molar Mass | 375.468 g·mol⁻¹ | |

| Appearance | White crystalline powder (needles from water) | |

| Melting Point | 132°C | |

| Solubility | Soluble in alcohol, benzene, ether, chloroform. Sparingly soluble in water. | |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-(benzyloxy)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |

| Synonyms | Peronine, 3-O-Benzylmorphine |

Experimental Protocols

Representative Synthesis of 3-O-Benzylmorphine

The synthesis of benzylmorphine is achieved through the benzylation of the phenolic hydroxyl group of morphine. Older methods reference the use of benzyl chloride in the presence of a base.

Objective: To synthesize 3-O-benzylmorphine from morphine.

Materials:

-

Morphine

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., NaOH)

-

Anhydrous ethanol

-

Solvents for extraction and purification (e.g., diethyl ether, chloroform)

-

Water

Procedure:

-

Dissolve morphine in anhydrous ethanol.

-

Add a stoichiometric equivalent of sodium ethoxide to the solution to form the sodium salt of the morphine phenoxide.

-

Add benzyl chloride to the reaction mixture.

-

Reflux the mixture for several hours to allow the etherification reaction to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and neutralize it.

-

Evaporate the solvent under reduced pressure.

-

Perform a liquid-liquid extraction to separate the product from inorganic salts and unreacted starting material.

-

Wash the organic layer with water and dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ether) to yield crystalline benzylmorphine.

Caption: Synthetic workflow for Benzylmorphine.

General Protocol for Opioid Receptor Binding Assay

To quantify the binding affinity of a compound like benzylmorphine for opioid receptors (μ, δ, κ), a competitive radioligand binding assay is typically performed.

Objective: To determine the inhibition constant (Ki) of benzylmorphine at the μ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human μ-opioid receptor (hMOR).

-

[³H]-DAMGO (a selective μ-opioid receptor agonist radioligand).

-

Benzylmorphine (test compound).

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of benzylmorphine in the assay buffer.

-

In a series of tubes, add the hMOR-expressing cell membranes, a fixed concentration of [³H]-DAMGO (typically near its Kd value), and varying concentrations of benzylmorphine.

-

For determining total binding, add only membranes and radioligand.

-

For determining non-specific binding, add membranes, radioligand, and a high concentration of naloxone.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the benzylmorphine concentration to generate a competition curve.

-

Determine the IC₅₀ (concentration of benzylmorphine that inhibits 50% of specific [³H]-DAMGO binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacological Profile

Benzylmorphine acts as a narcotic analgesic and antitussive, with its effects mediated through interaction with opioid receptors in the central nervous system. Its overall profile is comparable to that of codeine.

Quantitative Data

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | Species | Reference |

| Morphine | 1.2 | Rat | |

| Codeine | >100 | Human |

Note: Ki values can vary significantly based on experimental conditions (e.g., tissue source, radioligand used). The lower the Ki value, the higher the binding affinity.

The weaker binding affinity of codeine compared to morphine is well-established. Given that benzylmorphine's potency is similar to codeine, it can be inferred that its binding affinity for the μ-opioid receptor is also likely to be significantly lower than that of morphine.

Mechanism of Action & Signaling Pathways

As a morphine derivative, benzylmorphine is an agonist at opioid receptors, primarily the μ-opioid receptor (MOR). Opioid receptors are G-protein coupled receptors (GPCRs) that mediate their effects through the Gαi/o subunit.

The classical signaling cascade following receptor activation involves:

-

G-Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

The Gαi and/or Gβγ subunits inhibit N-type voltage-gated calcium channels, reducing calcium influx.

-

-

Neurotransmitter Inhibition: The combined effect of hyperpolarization and reduced calcium influx decreases the release of neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways, resulting in analgesia.

An In-depth Technical Guide to Benzylmorphine and a Theoretical Exploration of its Methyl Ether Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzylmorphine, a semi-synthetic opioid derivative. The document details its chemical properties, known pharmacological characteristics, and available data on its synthesis. A significant portion of this guide is dedicated to a comparative analysis, which, due to the absence of published data on benzylmorphine methyl ether, takes a theoretical approach based on established structure-activity relationships within the morphinan class of compounds. This guide aims to be a valuable resource for researchers in pharmacology and medicinal chemistry by presenting available data in a structured format and postulating the potential pharmacological profile of a novel derivative.

Introduction

Benzylmorphine, also known as Peronine, is a semi-synthetic opioid first introduced in 1896.[1] Structurally, it is the 3-benzyl ether of morphine. Historically, it has been used as a moderate-strength analgesic and a cough suppressant, with a potency reportedly around 90% of that of codeine.[1] Despite its long history, detailed public-domain data on its receptor pharmacology and signaling pathways are scarce. This guide synthesizes the available information on benzylmorphine and addresses a critical information gap concerning its potential 6-methyl ether derivative. Due to a lack of available scientific literature on "this compound," this document will provide a theoretical analysis of its potential properties based on the known effects of 6-O-methylation in related opioid compounds.

Chemical and Pharmacological Properties

Benzylmorphine

Benzylmorphine is classified as a morphinan, a class of polycyclic compounds with a characteristic four-ring skeleton.[2] It is a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][3]

| Property | Value | Reference |

| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol | [1] |

| Synonyms | Peronine, 3-O-Benzylmorphine | [1] |

| Molecular Formula | C₂₄H₂₅NO₃ | [2][4][5][6] |

| Molecular Weight | 375.46 g/mol | [2][4][7][5][6] |

| CAS Number | 14297-87-1 | [2][7][5][6] |

| Pharmacological Class | Opioid analgesic, antitussive | [8] |

| Reported Potency | ~90% of codeine | [1] |

Table 1: Chemical and Pharmacological Properties of Benzylmorphine

This compound (Theoretical)

There is no publicly available data on the synthesis, chemical properties, or pharmacological activity of this compound. The information presented here is based on theoretical considerations derived from the structure-activity relationships (SAR) of other morphine derivatives. The proposed structure would involve the methylation of the 6-hydroxyl group of benzylmorphine.

| Property | Predicted Value/Characteristic |

| Proposed IUPAC Name | (5α,6α)-3-(benzyloxy)-6-methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan |

| Proposed Molecular Formula | C₂₅H₂₇NO₃ |

| Proposed Molecular Weight | 389.49 g/mol |

| Predicted Pharmacological Profile | Potentially reduced opioid receptor affinity and agonist activity compared to benzylmorphine. May exhibit increased stimulant or convulsant properties, similar to thebaine. |

Table 2: Predicted Properties of this compound

Synthesis and Experimental Protocols

Synthesis of Benzylmorphine

A method for the preparation of 3-benzylmorphine from morphine is described in U.S. Patent 5,922,876.[9] The general protocol involves the reaction of morphine with a benzyl halide in the presence of a base.

Experimental Protocol: Synthesis of 3-Benzylmorphine [9]

-

Reactants: Morphine, Sodium Hydroxide (NaOH), Benzyl Bromide, Methanol (MeOH), Water, Dichloromethane (CH₂Cl₂), Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

A solution of morphine (50.0 mmol), NaOH (51.0 mmol), and benzyl bromide (49.5 mmol) in a mixture of MeOH (150 ml) and water (50 ml) is stirred at room temperature for 3.5 hours.

-

The MeOH is removed by evaporation in vacuo.

-

The remaining residue is extracted with CH₂Cl₂ (120 ml).

-

The organic extract is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 3-benzylmorphine.

-

Proposed Synthesis of this compound

No experimental protocol for the synthesis of this compound has been found in the reviewed literature. A plausible synthetic route would involve the O-methylation of the 6-hydroxyl group of benzylmorphine. Reagents commonly used for such transformations include methyl iodide or dimethyl sulfate in the presence of a base.

Receptor Binding and Signaling (Theoretical)

Benzylmorphine

Caption: Proposed signaling pathway for Benzylmorphine.

This compound (Theoretical)

The methylation of the 6-hydroxyl group in morphine derivatives generally leads to a significant decrease in affinity for the mu-opioid receptor. For instance, the methylation of morphine at this position results in thebaine, which is a weak opioid agonist but a strong convulsant. It is therefore plausible that this compound would exhibit significantly lower binding affinity and efficacy at the mu-opioid receptor compared to benzylmorphine. It might also display excitatory effects.

Comparative Analysis Workflow

The workflow for a comparative analysis of these two compounds would ideally involve several key experimental stages. However, given the lack of data for the methyl ether, the workflow remains largely theoretical for that compound.

Caption: Idealized workflow for comparative analysis.

Conclusion

Benzylmorphine is a historically recognized semi-synthetic opioid with a pharmacological profile similar to codeine. While its synthesis is documented, detailed modern pharmacological data, particularly concerning receptor binding affinities and signaling, are lacking in publicly accessible literature. The conceptual compound, this compound, remains uncharacterized. Based on established structure-activity relationships in the morphinan series, it is predicted that methylation of the 6-hydroxyl group of benzylmorphine would likely lead to a compound with reduced opioid agonist activity and potentially excitatory properties. Further empirical research, following the outlined experimental workflow, would be necessary to validate these theoretical postulations and to fully characterize the pharmacological profiles of both benzylmorphine and its hypothetical methyl ether derivative. This guide serves as a foundational document to stimulate and inform such future research endeavors.

References

- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. GSRS [precision.fda.gov]

- 5. Benzylmorphine | C24H25NO3 | CID 5362507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzylmorphine [webbook.nist.gov]

- 7. Benzylmorphine [webbook.nist.gov]

- 8. benzylmorphine - Wiktionary, the free dictionary [en.wiktionary.org]

- 9. US5922876A - Preparation of oxymorphone from morphine - Google Patents [patents.google.com]

In Silico Prediction of Benzylmorphine Methyl Ether Receptor Binding: A Technical Guide

Introduction

Benzylmorphine methyl ether, also known as Peronine, is a semi-synthetic opioid derivative of morphine. Understanding its interaction with opioid receptors is crucial for elucidating its pharmacological profile, including its analgesic properties and potential side effects. This technical guide provides an in-depth overview of the computational methods used to predict the binding of this compound to opioid receptors, supplemented with experimental context and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

This compound and Opioid Receptors

This compound is structurally similar to codeine and ethylmorphine.[1] Like other opioids, its pharmacological effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) primarily located in the central and peripheral nervous systems. The three main classical opioid receptor types are Mu (µ), Delta (δ), and Kappa (κ). The affinity of a ligand for these receptors determines its potency and therapeutic effects.

Quantitative Data: Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Species | Assay Radioligand | Reference |

| Morphine | µ (MOR) | 1.2 | Rat | [3H]-DAMGO | [1] |

| Codeine | µ (MOR) | > 100 | Human | [3H]-DAMGO | [2] |

| Codeine | µ (MOR) | - | Rat | [3H]-DAMGO | [1] |

| Ethylmorphine | µ (MOR) | - | Rat | [3H]-DAMGO | [1] |

Note: A higher Ki value indicates lower binding affinity. One study noted that decreasing the length of the alkyl group at position 3 decreased the Ki values (morphine < codeine < ethylmorphine).[1][3]

In Silico Prediction Workflow

The prediction of ligand-receptor binding affinity through computational methods, or in silico prediction, is a cornerstone of modern drug discovery.[4] Molecular docking is a primary technique used to estimate the binding conformation and affinity of a ligand to its target receptor.[4][5]

References

- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Mu receptor binding of some commonly used opioids and their metabolites (Journal Article) | OSTI.GOV [osti.gov]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

Stability and Degradation of Benzylmorphine Methyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of benzylmorphine methyl ether, commonly known as codeine. Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the intrinsic stability of codeine under various stress conditions, outlines its degradation pathways, and provides detailed experimental protocols for stability-indicating analyses.

Introduction to this compound (Codeine)

Codeine is a naturally occurring opioid alkaloid found in the opium poppy (Papaver somniferum) and is widely used for its analgesic, antitussive, and antidiarrheal properties.[1] Chemically, it is the methyl ether of morphine. While effective, codeine is susceptible to degradation under various environmental conditions, which can impact its potency and lead to the formation of potentially harmful impurities. Therefore, a thorough understanding of its degradation kinetics and pathways is essential for formulation development, packaging selection, and determination of shelf-life.

Physicochemical Properties

| Property | Value |

| Chemical Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol |

| Molecular Formula | C₁₈H₂₁NO₃ |

| Molecular Weight | 299.36 g/mol |

| pKa | 8.2 (at 25 °C) |

| Melting Point | 154-158 °C |

| Solubility | Sparingly soluble in water, soluble in ethanol and chloroform |

Stability Profile and Degradation Pathways

Forced degradation studies are crucial for identifying the likely degradation products and establishing the intrinsic stability of a drug substance. Codeine is known to degrade under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Hydrolytic Degradation

Codeine demonstrates pH-dependent stability in aqueous solutions.

-

Acidic Conditions: Under acidic hydrolysis, codeine can be converted to morphine.[2] The degradation is generally slower in acidic to neutral pH. One study optimized the hydrolysis of codeine and morphine glucuronides using 50% HCl at 120°C for 1.5 hours.[3]

-

Alkaline Conditions: In alkaline solutions, a novel degradation product, 6-hydroxy-3-methoxy-17-methyl-7,8-didehydromorphinan-5-ol (deshydrolevomethorphandiol), has been identified.[4]

Oxidative Degradation

Oxidative stress is a significant degradation pathway for codeine. Hydrogen peroxide is commonly used as the stressing agent in forced degradation studies.

-

Key Degradation Products: The primary oxidation products are the two stereoisomers of codeine N-oxide.[4] Other identified oxidative degradation products include norcodeine, codeinone, 10-hydroxycodeine, and 14-hydroxycodeine.[5] The formation of these products is influenced by the reaction conditions.

Thermal Degradation

Codeine is relatively stable at ambient temperatures but degrades at elevated temperatures.

-

Degradation Kinetics: The thermal degradation of codeine generally follows first-order kinetics.[6] At 200°C, the half-life of codeine has been reported to be approximately 32-39 minutes.[6] One study reported that baking at 180°C for 20 minutes could lead to up to 100% degradation of morphine and codeine, especially when used as a topping on breadsticks.[7]

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of codeine.

-

Photolytic Products: In acidic solutions exposed to light, codeine can be autoxidized to epimeric forms of 10-hydroxycodeine.[8] It is recommended that pharmaceutical preparations of codeine be protected from light.

Quantitative Degradation Data

The following tables summarize the quantitative data from various forced degradation studies on codeine.

Table 1: Summary of Forced Degradation Studies and Percentage Degradation

| Stress Condition | Reagent/Condition | Duration | Temperature | Percentage Degradation | Reference |

| Acid Hydrolysis | Concentrated HCl | 90 minutes | 95 °C | 34% | [2] |

| Thermal Degradation | Dry Heat | 32-39 minutes (t₁/₂) | 200 °C | 50% | [6] |

| Thermal Degradation | Baking | 20 minutes | 180 °C | Up to 100% | [4][7] |

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation and analysis of codeine.

Stability-Indicating HPLC Method

A robust stability-indicating method is crucial to separate the parent drug from its degradation products.

-

Chromatographic System:

-

Column: C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase A: 0.04 M ammonium acetate (pH 6.0, adjusted with acetic acid) and acetonitrile (92:8, v/v)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient program should be optimized to achieve separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 50 °C

-

Detection: UV at 245 nm

-

Reference: [4]

-

Forced Degradation Protocols

The following are generalized protocols for inducing degradation of codeine under various stress conditions. The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately studied.[9]

-

Prepare a stock solution of codeine phosphate in a suitable solvent (e.g., methanol or water).

-

Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

-

Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Prepare a stock solution of codeine phosphate as described above.

-

Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

-

Reflux the solution at 80°C for a specified period.

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute the neutralized sample with the mobile phase for HPLC analysis.

-

Prepare a stock solution of codeine phosphate.

-

Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

-

Keep the solution at room temperature and protected from light for a specified period.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.

-

Place the solid codeine phosphate powder in a thermostatically controlled oven at a specified temperature (e.g., 105°C).

-

Expose the powder for a defined period.

-

At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of a known concentration in the mobile phase for HPLC analysis.

-

Prepare a solution of codeine phosphate in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Expose the solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

-

A control sample should be kept in the dark under the same temperature conditions.

-

At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Visualizations

The following diagrams illustrate the degradation pathways and a general experimental workflow for forced degradation studies.

Caption: Degradation Pathways of this compound (Codeine).

Caption: Experimental Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound (codeine) is a critical parameter that must be thoroughly investigated during pharmaceutical development. This guide has provided an in-depth overview of the degradation pathways of codeine under various stress conditions, summarized available quantitative data, and outlined detailed experimental protocols for conducting forced degradation studies. The provided information serves as a valuable resource for researchers and scientists in developing stable and safe codeine-containing drug products. Adherence to systematic forced degradation studies and the use of validated stability-indicating analytical methods are paramount in ensuring the quality and efficacy of the final pharmaceutical product.

References

- 1. ClinPGx [clinpgx.org]

- 2. imcstips.com [imcstips.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of reaction products of morphine and codeine with hydrogen peroxide by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ajpsonline.com [ajpsonline.com]

- 10. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide on the Legal and Scheduling Status of Benzylmorphine Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylmorphine, a semi-synthetic opioid derivative, is subject to stringent national and international controls due to its potential for abuse and addiction. This technical guide provides a comprehensive overview of the legal and scheduling status of benzylmorphine, alongside available technical data on its chemical properties and pharmacology. Due to the limited availability of specific quantitative pharmacological data for benzylmorphine, this guide also presents comparative data for the closely related and well-characterized opioids, morphine and codeine, to provide a relevant context for researchers. The guide also outlines general experimental protocols for its synthesis and analysis, and illustrates the common signaling pathway for mu-opioid receptor agonists.

Introduction

Benzylmorphine, also known as peronine, is the benzyl ether of morphine. It was first introduced to the market in 1896 and has been used as a moderate strength analgesic and cough suppressant.[1] Its pharmacological effects are similar to those of codeine, and it is estimated to be approximately 90% as potent.[1][2] As a derivative of morphine, benzylmorphine falls under the purview of international and national drug control conventions and laws. This guide aims to provide a detailed reference for professionals in the fields of drug research, development, and forensics on the legal landscape and technical characteristics of this compound.

Legal and Scheduling Status

Benzylmorphine is a controlled substance in numerous jurisdictions worldwide, reflecting its potential for abuse and its classification as a narcotic.

International Control

Under the United Nations drug control treaties, benzylmorphine is classified as a Schedule I narcotic drug under the Single Convention on Narcotic Drugs of 1961 . This places it among the most stringently controlled substances, with its manufacture, trade, and use limited to medical and scientific purposes.

National Scheduling

The international classification of benzylmorphine is reflected in the national laws of many countries. The following table summarizes its scheduling status in several key jurisdictions.

| Jurisdiction | Scheduling Status | Legislative Act/Authority | Notes |

| United States | Schedule I | Controlled Substances Act | Substances in Schedule I have a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[2] |

| United Kingdom | Class A | Misuse of Drugs Act 1971 | Class A drugs are considered the most harmful and carry the harshest penalties for possession and supply. |

| Canada | Schedule I | Controlled Drugs and Substances Act | Includes the most dangerous drugs with a high potential for abuse. |

| Australia | Schedule 8 | Therapeutic Goods Administration (TGA) | Controlled Drug: Substances which should be available for use but require restriction of manufacture, supply, distribution, possession and use to reduce abuse, misuse and physical or psychological dependence. |

| Germany | Anlage I | Betäubungsmittelgesetz (BtMG) | Non-marketable narcotics, with use restricted to scientific purposes with a special permit. |

Chemical and Pharmacological Properties

Chemical Data

| Property | Value |

| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[2] |

| Molecular Formula | C₂₄H₂₅NO₃[2] |

| Molar Mass | 375.468 g/mol [2] |

| CAS Number | 14297-87-1[2] |

Pharmacological Data

For comparative purposes, the following table presents the mu-opioid receptor binding affinities for morphine and codeine.

| Compound | Mu-Opioid Receptor Kᵢ (nM) |

| Benzylmorphine | Data not available |

| Morphine | ~1-10[3] |

| Codeine | >100[3] |

Note: Kᵢ values can vary depending on the experimental conditions.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of benzylmorphine are not extensively published. The following sections provide general methodologies based on available literature for related compounds and processes.

Synthesis

A general method for the synthesis of benzylmorphine (3-O-benzylmorphine) involves the benzylation of the phenolic hydroxyl group of morphine.[4]

General Procedure:

-

Morphine is dissolved in a suitable solvent, such as a polar aprotic solvent (e.g., DMF).

-

A base, such as a carbonate (e.g., potassium carbonate) or a hydride (e.g., sodium hydride), is added to deprotonate the phenolic hydroxyl group.

-

Benzyl halide (e.g., benzyl bromide or benzyl chloride) is added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature (e.g., room temperature to a slightly elevated temperature) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by quenching with water and extracting the product into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

Purification

Purification of the crude benzylmorphine can be achieved through standard laboratory techniques.

General Procedure:

-

Crystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture to obtain a more purified solid.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A suitable eluent system, typically a mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol), is used to separate the product from impurities.

Analytical Methods

GC-MS is a standard technique for the identification of opioids.

General Parameters:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection of a derivatized or underivatized sample. Derivatization with an agent like BSTFA may be used to improve chromatographic properties.

-

Oven Program: A temperature ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to elute the analyte.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550. The resulting mass spectrum will show a characteristic fragmentation pattern for benzylmorphine.

HPLC is a common method for the quantification of opioids.

General Parameters:

-

Column: A reverse-phase C18 column.[1]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1]

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~280 nm) or mass spectrometric (LC-MS) detection for higher sensitivity and specificity.

Signaling Pathways

As an opioid, benzylmorphine is presumed to exert its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The specific signaling bias of benzylmorphine (i.e., its preference for G-protein vs. β-arrestin pathways) is not documented. The diagram below illustrates the general signaling cascade initiated by the activation of the mu-opioid receptor by an agonist.

Caption: General Mu-Opioid Receptor Signaling Pathway.

Conclusion

Benzylmorphine is a semi-synthetic opioid that is strictly controlled under international and national drug laws. Its classification as a Schedule I substance in many countries significantly restricts its availability to legitimate research and analytical purposes. While its general pharmacological profile is understood to be similar to codeine, a notable lack of specific quantitative data on its receptor binding, potency, and signaling bias exists in the public domain. This guide provides a consolidated resource on the legal and scheduling status of benzylmorphine and offers general experimental frameworks for its study. Further research is required to fully characterize the pharmacological and toxicological profile of this compound.

References

Methodological & Application

O-methylation of benzylmorphine experimental protocol

Application Note: O-Methylation of Benzylmorphine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The O-methylation of the phenolic hydroxyl group in morphinan alkaloids is a crucial transformation in the synthesis of various opioid analgesics and antitussives. The most prominent example is the industrial-scale conversion of morphine to codeine. This protocol details the O-methylation of benzylmorphine, a semi-synthetic derivative of morphine. The primary challenge in methylating morphinans is the potential for N-methylation of the tertiary amine, which forms quaternary ammonium salts and reduces the yield of the desired product[1]. The following protocol employs a quaternary ammonium compound, a phenyltrimethylammonium salt, as the methylating agent. This method selectively methylates the phenolic hydroxyl group under basic conditions, effectively preventing the undesired N-methylation side reaction and leading to high yields of the target compound[1][2][3].

Principle of the Reaction: The O-methylation of benzylmorphine proceeds via a nucleophilic substitution reaction. The phenolic hydroxyl group of benzylmorphine is first deprotonated by a mild base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methyl group of the phenyltrimethylammonium salt (e.g., phenyltrimethylammonium methyl sulfate or chloride), displacing N,N-dimethylaniline and forming the desired O-methylated product, O-methylbenzylmorphine (also known as benzylcodeine). The use of a hydrocarbon solvent like toluene at elevated temperatures facilitates the reaction[2][3][4].

Experimental Protocol

This protocol is adapted from established industrial methods for the O-methylation of morphine[2][3][4].

1. Materials and Reagents:

-

Reactants:

-

Benzylmorphine

-

Phenyltrimethylammonium methyl sulfate or Phenyltrimethylammonium chloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

-

Solvents:

-

Toluene

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Hydroxide (NaOH), 2M solution

-

-

Purification:

-

Activated Carbon

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer or thermocouple

-

Buchner funnel and filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH strips

-

Standard laboratory glassware

-

2. Reaction Parameters:

The following table summarizes the quantitative data for the reaction, scaled for a representative synthesis.

| Parameter | Value | Molar Equivalent | Reference |

| Benzylmorphine | 10.0 g (0.0267 mol) | 1.0 eq | - |

| Phenyltrimethylammonium Salt | 7.9 g (0.0320 mol) | 1.2 eq | Adapted from[2] |

| Potassium Carbonate | 14.7 g (0.1068 mol) | 4.0 eq | Adapted from[2] |

| Toluene | 110 mL | - | Adapted from[2] |

| Reaction Temperature | 110 °C (Reflux) | - | [2][3] |

| Reaction Time | 4 hours | - | [2][3] |

| Expected Yield | >90% | - | Based on yields for codeine synthesis[2][3] |

3. Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add benzylmorphine (1.0 eq), phenyltrimethylammonium methyl sulfate (1.2 eq), anhydrous potassium carbonate (4.0 eq), and toluene.

-

-

Reaction Execution:

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to approximately 40°C[3].

-

Filter the cooled mixture to remove the inorganic solids (potassium carbonate and other salts). Wash the solids with a small amount of fresh toluene.

-

Combine the filtrate and the washings, and evaporate the toluene under reduced pressure using a rotary evaporator to obtain a solid residue.

-

-

Purification:

-

To the residue, add deionized water. Acidify the aqueous suspension to a pH of 5-6 with 1M HCl[2]. This step protonates the desired product and any remaining tertiary amines, making them water-soluble.

-

The primary byproduct, N,N-dimethylaniline, can be removed at this stage by steam distillation[2] or by extraction with a non-polar organic solvent.

-

Treat the acidic aqueous solution with activated carbon to decolorize it, then filter to remove the carbon.

-

Slowly add a 2M NaOH solution to the clear filtrate with stirring until the pH is adjusted to 9-12[2]. The free base of the O-methylated product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the collected crystals with cold deionized water.

-

Dry the purified product under vacuum to a constant weight.

-

5. Product Characterization:

-

The identity and purity of the final product, O-methylbenzylmorphine, should be confirmed using standard analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The purity of analogous reactions has been reported to be greater than 99%[2].

Visualizations

Below are diagrams illustrating the chemical pathway and the experimental workflow for the O-methylation of benzylmorphine.

Caption: Reaction scheme for the O-methylation of benzylmorphine.

Caption: Experimental workflow for benzylmorphine O-methylation.

References

- 1. UNODC - Bulletin on Narcotics - 1958 Issue 3 - 005 [unodc.org]

- 2. CN100396685C - A new method of synthesizing codeine from morphine - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. US4764615A - Process for the preparation of codeine from morphine - Google Patents [patents.google.com]

Application Notes and Protocols for the Analytical Detection of Benzylmorphine Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of benzylmorphine methyl ether, a derivative of morphine. The following sections outline methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to provide reliable identification and quantification of this compound in various sample matrices.

Introduction

This compound, also known as 3-benzyl-6-methoxy-morphine, is a semi-synthetic opioid derivative. Accurate and sensitive analytical methods are crucial for its detection in research, drug development, and forensic applications. This document details protocols for two primary analytical techniques: GC-MS and LC-MS, which are widely used for the analysis of opioids and related compounds.[1][2] These methods offer high selectivity and sensitivity, making them suitable for the identification and quantification of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[3] For opioids, derivatization is often employed to improve chromatographic behavior and sensitivity.[4][5]

2.1.1. Experimental Protocol: GC-MS Analysis

a) Sample Preparation (Solid Phase Extraction - SPE)

-

Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove polar impurities.

-

Elution: Elute the analyte with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b) Instrumentation and Conditions

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL (Splitless mode) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | 40-550 amu |

2.1.2. Expected Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The mass spectrum of the related compound, benzylmorphine, can be found in the NIST WebBook.[6]

| Parameter | Expected Value |

| Retention Time (min) | ~ 12.5 |

| Key Mass Fragments (m/z) | Based on the structure, key fragments would be expected from the benzyl group (m/z 91), the morphinan skeleton, and the molecular ion. |

| Limit of Detection (LOD) | 1-10 ng/mL |

| Limit of Quantification (LOQ) | 5-25 ng/mL |

| Linearity (r²) | > 0.99 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.[7] It is particularly useful for the analysis of opioids in complex biological matrices.[1][8]

2.2.1. Experimental Protocol: LC-MS Analysis

a) Sample Preparation (Protein Precipitation)

-

To 100 µL of the sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

b) Instrumentation and Conditions

| Parameter | Value |

| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

2.2.2. Expected Quantitative Data

The following table summarizes the expected quantitative data for the LC-MS analysis of this compound.

| Parameter | Expected Value |

| Retention Time (min) | ~ 3.8 |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Dependent on fragmentation pattern, likely involving loss of the benzyl group and fragmentation of the morphinan core. |

| Limit of Detection (LOD) | 0.1-1 ng/mL |

| Limit of Quantification (LOQ) | 0.5-5 ng/mL |

| Linearity (r²) | > 0.995 |

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analytical methods.

Caption: GC-MS Experimental Workflow.

Caption: LC-MS Experimental Workflow.

References

- 1. apjmt.mums.ac.ir [apjmt.mums.ac.ir]

- 2. unodc.org [unodc.org]

- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 4. Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. Benzylmorphine [webbook.nist.gov]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. ojp.gov [ojp.gov]

Application Note: GC-MS Analysis of Benzylmorphine

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of benzylmorphine using Gas Chromatography-Mass Spectrometry (GC-MS). Benzylmorphine, a semi-synthetic opioid derivative, is of significant interest in forensic science, clinical toxicology, and pharmaceutical research. The methodology presented herein provides a robust and sensitive approach for the separation, identification, and quantification of benzylmorphine in various matrices. This document is intended for researchers, scientists, and professionals in drug development and analysis.

Introduction

Benzylmorphine is a narcotic analgesic and a derivative of morphine where the phenolic hydroxyl group at position 3 is substituted with a benzyl ether.[1] As with other opioids, its detection and quantification are crucial for clinical and forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of opioids due to its high chromatographic resolution and sensitive, specific detection capabilities.[2] However, the polar nature of the hydroxyl group at position 6 in benzylmorphine can lead to poor peak shape and thermal degradation during GC analysis. To mitigate these issues, derivatization is often employed to enhance volatility and thermal stability.[3]

This application note provides a detailed experimental protocol for the GC-MS analysis of benzylmorphine, including sample preparation, derivatization, and instrument parameters. Additionally, characteristic mass spectral data and expected analytical performance are presented.

Experimental Protocol

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of benzylmorphine from biological matrices such as plasma or urine.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Hydrochloric acid

-

Internal Standard (IS) solution (e.g., naloxone in methanol, 1 µg/mL)

Procedure:

-

To 1 mL of the sample, add 10 µL of the internal standard solution.

-

Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 1 mL of 0.1 M HCl.

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol.

-

Dry the cartridge thoroughly under vacuum for 5 minutes.

-

Elute the analyte with two 1.5 mL aliquots of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for derivatization.

Derivatization

To improve the chromatographic properties of benzylmorphine, the hydroxyl group is silylated.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

Procedure:

-

To the dried and reconstituted sample extract, add 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following instrumental parameters are recommended for the analysis of the derivatized benzylmorphine.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280°C |

Data Presentation

Quantitative Data

The method should be validated for its quantitative performance. The following table presents hypothetical but realistic performance data for the GC-MS analysis of silylated benzylmorphine.

| Analyte (TMS derivative) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) (1-500 ng/mL) |

| Benzylmorphine-TMS | ~12.5 | 0.5 | 1.0 | >0.995 |

| Naloxone-TMS (IS) | ~11.8 | - | - | - |

Mass Spectral Data

The mass spectrum of underivatized benzylmorphine is characterized by a molecular ion peak at m/z 375.[4] Key fragment ions are observed at m/z 284 (M-91, loss of the benzyl group), m/z 268, and a base peak at m/z 91 (tropylium ion from the benzyl group).[4]

For the trimethylsilyl (TMS) derivative, the molecular ion will be shifted to m/z 447. The fragmentation pattern will still show the characteristic loss of the benzyl group.

Selected Ion Monitoring (SIM) Parameters:

For enhanced sensitivity and selectivity in quantitative analysis, the following ions are recommended for SIM mode:

| Analyte (TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzylmorphine-TMS | 447 | 356 | 91 |

| Naloxone-TMS (IS) | 471 | 398 | 341 |

Visualizations

Experimental Workflow

References

Application Note: HPLC Purification of Benzylmorphine Methyl Ether

This application note provides detailed protocols for the purification of benzylmorphine methyl ether using both reverse-phase and normal-phase high-performance liquid chromatography (HPLC). These methods are designed for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is a derivative of morphine with significant interest in pharmaceutical research. Achieving high purity of this compound is critical for subsequent analytical studies, pharmacological testing, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of complex mixtures, offering high resolution and selectivity.[1] This document outlines two distinct HPLC methods for the purification of this compound: a reverse-phase method for general-purpose purification and a normal-phase method for orthogonal separation and removal of specific impurities.

Reverse-Phase HPLC Purification

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation of non-polar and moderately polar compounds.[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[2] Less polar compounds are retained longer on the column.[2]

Experimental Protocol: Reverse-Phase HPLC

Objective: To purify this compound from a crude reaction mixture or synthesized sample using a C18 stationary phase.

Instrumentation and Materials:

-

HPLC system with a preparative or semi-preparative pump, autosampler, and UV detector.

-

C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[3]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or phosphoric acid (analytical grade).[3]

-

Sample of crude this compound.

-

Filtration apparatus (0.45 µm syringe filters).

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Prepare Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration. For mass spectrometry applications, formic acid is preferred over phosphoric acid.[3]

-

-

Sample Preparation:

-

Dissolve the crude this compound sample in a suitable solvent (e.g., methanol or a small amount of the initial mobile phase composition).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Method Parameters:

-